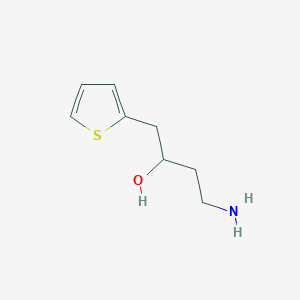

4-Amino-1-(2-thienyl)butan-2-ol

Description

Properties

IUPAC Name |

4-amino-1-thiophen-2-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c9-4-3-7(10)6-8-2-1-5-11-8/h1-2,5,7,10H,3-4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIZAMJOVKJPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 1 2 Thienyl Butan 2 Ol and Its Structural Analogues

Retrosynthetic Strategies for the 4-Amino-1-(2-thienyl)butan-2-ol Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For this compound, the analysis begins by disconnecting the molecule at key bonds to identify simpler, commercially available, or easily synthesized precursors.

A primary disconnection can be made at the C-N bond, suggesting a late-stage introduction of the amino group. This leads to a key intermediate, a 4-halo-1-(2-thienyl)butan-2-ol or a related electrophile, which can then be reacted with an ammonia (B1221849) equivalent. Another strategic disconnection is at the C-C bond between the thienyl group and the butanol chain, which would involve the coupling of a thienyl organometallic reagent with a suitable four-carbon electrophile.

Further disconnection of the butan-2-ol backbone reveals a prochiral ketone, 1-(2-thienyl)butan-2-one, as a critical precursor. Asymmetric reduction of this ketone would establish the chiral center at the C2 position. Alternatively, an aldol-type reaction between a thienyl-containing nucleophile and a protected amino-aldehyde could be envisioned. The choice of strategy often depends on the desired stereochemistry and the availability of chiral catalysts or auxiliaries.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Stereoselective Synthesis of Chiral Butan-2-ol Derivatives

The stereoselective synthesis of the butan-2-ol core is paramount for obtaining enantiomerically pure this compound. Several powerful methodologies have been developed to achieve high levels of enantioselectivity.

Asymmetric Catalysis in C-C and C-N Bond Formation Reactions

Asymmetric catalysis offers an efficient and atom-economical approach to chiral molecules. youtube.com In the context of butan-2-ol derivatives, transition metal-catalyzed reactions are particularly prominent. For instance, copper-catalyzed asymmetric propargylic substitution has emerged as a robust method for creating sterically congested carbon stereocenters. nih.gov This can be applied to the synthesis of γ-amino alcohols with tertiary carbon stereocenters. nih.gov

Recent advances include the use of chiral catalysts to facilitate highly selective additions, cycloadditions, and cross-coupling reactions. youtube.com Dual catalysis systems, where two distinct catalytic cycles operate in concert, have also been shown to enhance the efficiency and enantioselectivity of these transformations. youtube.com

Biocatalytic Approaches, including Enzymatic Acylations and Transesterifications for Enantioselectivity

Biocatalysis provides a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov Lipases are frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation or transesterification. nih.govresearchgate.net For example, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used in the kinetic resolution of various halohydrins and other secondary alcohols, achieving high enantiomeric excess (ee). researchgate.net

The dynamic kinetic resolution (DKR) of racemic alcohols, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomerically pure product. mdpi.com This has been successfully applied to the synthesis of various chiral alcohols using a combination of a lipase and a metal catalyst. mdpi.com

| Enzyme/Catalyst System | Substrate Type | Transformation | Enantiomeric Excess (ee) | Reference |

| Lipase A, Candida antarctica | Racemic Alcohols | Kinetic Resolution | >99% | nih.gov |

| Candida rugosa lipase | Racemic Alcohols | Kinetic Resolution | 96.8% | nih.gov |

| Candida antarctica lipase B | Bromohydrins | Kinetic Resolution | >80% | researchgate.net |

| Lipase/Ru Complex | Racemic Alcohols | Dynamic Kinetic Resolution | 86-98% | mdpi.com |

Chiral Auxiliary-Mediated Synthesis (e.g., Asymmetric Reduction of Prochiral Ketones)

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into the substrate to direct a stereoselective transformation. One common application is the asymmetric reduction of prochiral ketones. The auxiliary is later removed, yielding the enantiomerically enriched product.

A well-established method involves the use of tert-butanesulfinamide as a chiral auxiliary. nih.gov Condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde generates a chiral sulfinyl imine. Stereoselective addition of a nucleophile to this imine, followed by removal of the sulfinyl group, affords a chiral amine with high enantiomeric purity. nih.gov While this example leads to a chiral amine, the principle can be adapted for the synthesis of chiral alcohols.

Application of Chiral Nickel(II) Complexes in Related Amino Alcohol Synthesis

Chiral nickel(II) complexes of Schiff bases have become a leading methodology for the asymmetric synthesis of a wide variety of α-amino acids. nih.gov These complexes act as chiral glycine (B1666218) equivalents that can be alkylated with high efficiency and stereoselectivity. discoveroakwoodchemical.com The chiral auxiliary can often be recycled after the synthesis. discoveroakwoodchemical.com This methodology has been successfully applied in asymmetric Mannich reactions, Michael additions, and alkylations to produce a diverse array of non-proteinogenic amino acids. cas.cn

While primarily used for α-amino acid synthesis, the principles of using chiral metal complexes to control stereochemistry can be extended to the synthesis of more complex structures like amino alcohols. The nickel(II) complex serves to activate the α-carbon of the glycine unit for nucleophilic attack, with the chiral ligand directing the stereochemical outcome of the reaction. nih.govresearchgate.net

Strategies for Incorporating the 2-Thienyl Moiety and Amino Group

The introduction of the 2-thienyl and amino groups can be achieved through various synthetic strategies.

The 2-thienyl group can be introduced early in the synthesis, for example, by starting with a thiophene-containing building block. Alternatively, it can be installed via cross-coupling reactions, such as Suzuki or Stille coupling, between a suitable organothiophene reagent and a butanol derivative bearing a leaving group.

The amino group is often introduced in the later stages of the synthesis to avoid potential interference with other reactions. This can be accomplished through several methods:

Nucleophilic substitution: A common method involves the reaction of an amine nucleophile, such as ammonia or a protected amine, with a substrate containing a good leaving group (e.g., a tosylate or halide) at the C4 position.

Reductive amination: A carbonyl group at the C4 position can be converted to an amine via reductive amination. This involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Hydroamination: The direct addition of an N-H bond across a double bond, known as hydroamination, is an atom-economical method for amine synthesis. acs.org Transition metal catalysts are often employed to facilitate this transformation. acs.org

A direct method for the synthesis of orthogonally protected thienyl-amino acids has been reported, which could be adapted for the synthesis of this compound. nih.gov

Cross-Coupling Reactions for Thiophene (B33073) Linkage

The formation of the carbon-carbon bond between the thiophene ring and the butane (B89635) backbone is a critical step in the synthesis of this compound. Cross-coupling reactions, particularly those that are palladium-catalyzed, are powerful tools for this purpose. However, a highly effective and direct method involves the use of Grignard reagents.

A key reactant for this transformation is 2-thienylmagnesium bromide, a commercially available Grignard reagent. sigmaaldrich.com This organometallic compound readily reacts with suitable electrophilic partners to form the desired thiophene linkage. For the synthesis of the target molecule, a plausible electrophile would be a four-carbon chain with appropriate functionalization to allow for the subsequent introduction of the amino and hydroxyl groups.

One strategic approach involves the reaction of 2-thienylmagnesium bromide with a protected form of 4-aminobutan-2-one (B1611400) or a related derivative. The Grignard reaction would proceed via nucleophilic addition to the ketone, forming the tertiary alcohol precursor to the butanol moiety. The general reaction is the condensation of 2-thienylmagnesium bromide with an aldehyde or ketone to produce a 1-(2-thienyl)-carbinol. sigmaaldrich.com

Table 1: Key Reagents for Thiophene Linkage

| Compound Name | Role | Reference |

|---|

Selective Functional Group Transformations at the Butane Backbone

Once the thiophene ring is attached to the four-carbon chain, selective transformations of the functional groups on the butane backbone are necessary to yield the target this compound. A key transformation is the reduction of a ketone to a secondary alcohol.

Starting from a precursor such as 4-amino-1-(2-thienyl)butan-2-one, the ketone at the 2-position must be reduced to a hydroxyl group. This can be achieved using a variety of reducing agents. For a non-stereoselective reduction, sodium borohydride (B1222165) (NaBH₄) is a common and effective choice.

For the synthesis of specific stereoisomers of this compound, asymmetric reduction of the ketone is crucial. This can be accomplished using chiral reducing agents or catalysts. For instance, biocatalytic methods have shown high stereoselectivity in the reduction of similar keto-alcohols. A study on the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol using a strain of Pichia jadinii achieved absolute stereochemical selectivity. nih.govresearchgate.net Such biocatalytic approaches could be adapted for the chiral reduction of a suitably protected 4-amino-1-(2-thienyl)butan-2-one.

Furthermore, the synthesis can be designed to proceed from a different starting material, such as 4-hydroxy-1-(2-thienyl)butan-2-one. In this case, the hydroxyl group might need protection before the introduction of the amino group to prevent side reactions.

Introduction of the Amino Group via Reductive Amination or Nucleophilic Substitution

The introduction of the amino group at the C4 position of the butane chain is a pivotal step. Reductive amination and nucleophilic substitution are two primary strategies to achieve this.

Reductive Amination:

Reductive amination is a versatile method that converts a carbonyl group to an amine. masterorganicchemistry.com In a potential synthetic route to this compound, a precursor such as 1-(2-thienyl)-4-oxobutan-2-ol could undergo reductive amination. This one-pot reaction typically involves the reaction of the ketone with an amine source, such as ammonia or an ammonium (B1175870) salt, in the presence of a reducing agent.

Several reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the intermediate imine in the presence of the carbonyl group. masterorganicchemistry.com The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired primary amine. organic-chemistry.org The use of titanium(IV) isopropoxide can also facilitate the reaction. masterorganicchemistry.com

Nucleophilic Substitution:

An alternative approach involves the introduction of the amino group via a nucleophilic substitution reaction. This would typically start with a precursor containing a good leaving group at the C4 position, such as a halide (e.g., 4-bromo-1-(2-thienyl)butan-2-ol).

The reaction would proceed by treating this precursor with a nitrogen nucleophile. Ammonia is a common choice for the synthesis of primary amines. The reaction of a primary halogenoalkane with an ethanolic solution of excess ammonia, heated under pressure, yields a primary amine. chemicalbook.com To avoid the formation of secondary and tertiary amines as byproducts, a large excess of ammonia is typically used.

For the synthesis of chiral amines, more advanced methods employing chiral auxiliaries, such as tert-butanesulfinamide, have been developed. yale.eduua.es These methods allow for the highly stereoselective synthesis of a wide variety of chiral amines.

Utilization of 4 Amino 1 2 Thienyl Butan 2 Ol As a Versatile Chiral Building Block and Intermediate

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

The structural motif of a 1-aryl-2-aminoalkanol is a common feature in many biologically active compounds. 4-Amino-1-(2-thienyl)butan-2-ol serves as a key chiral precursor for the synthesis of various pharmaceutically important scaffolds, most notably those analogous to selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors (SNRIs).

A prominent example of a drug containing a similar structural core is Duloxetine, an antidepressant that features a 3-amino-1-(naphthalen-1-yloxy)-1-(thiophen-2-yl)propane skeleton. researchgate.net The synthesis of Duloxetine often involves the key intermediate (S)-3-Methylamino-1-(2-thienyl)-1-propanol, a compound structurally related to this compound. google.com Various synthetic strategies for Duloxetine highlight the importance of the chiral (thienyl)amino alcohol moiety. These strategies include asymmetric reduction of β-aminoketones or γ-chloro ketones. psu.edu

Drawing parallels from the synthesis of Duloxetine, this compound can be envisioned as a valuable starting material for the creation of novel drug candidates. The primary amine offers a site for modification, such as alkylation or arylation, while the hydroxyl group can participate in etherification or esterification reactions. This dual functionality allows for the introduction of diverse substituents, leading to the generation of a library of compounds with potential therapeutic applications.

| Precursor Compound | Target Scaffold Type | Key Synthetic Transformation | Reference |

| 3-Chloro-1-(2-thienyl)-1-propanone | (S)-γ-Chloro-α-(2-thienyl)ethanol | Asymmetric borane (B79455) reduction | psu.edu |

| 2-Tosyloxyl-1-(2-thiophenyl)ethanone | (S)-γ-Aminoalcohol | Asymmetric transfer hydrogenation | arkat-usa.org |

| Racemic 3-Methylamino-1-(2-thienyl)-1-propanol | (S)-3-Methylamino-1-(2-thienyl)-1-propanol | Resolution with a chiral acid | google.com |

This table showcases synthetic strategies for precursors to Duloxetine, which are analogous to potential transformations of this compound.

Role in the Construction of Complex Heterocyclic Systems

Amino alcohols are well-established precursors for the synthesis of a variety of heterocyclic compounds. The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, allows it to participate in cyclization reactions to form diverse heterocyclic rings.

For instance, amino alcohols are known to react with aldehydes and ketones to form oxazolidine (B1195125) rings. researchgate.net This reaction, when applied to this compound, would yield 2-substituted-4-(2-(thiophen-2-yl)ethyl)oxazolidines, providing a scaffold for further functionalization. The thiophene (B33073) moiety itself can also participate in cyclization reactions, leading to the formation of fused heterocyclic systems. For example, the reaction of 2-aminothiophenes with various reagents can lead to the formation of thieno[2,3-d]pyrimidines. nih.gov

Furthermore, the "tert-amino effect" describes a type of intramolecular cyclization that can occur in certain amino compounds, leading to the formation of fused heterocyclic systems. beilstein-journals.org While not a tertiary amine itself, derivatization of the primary amine of this compound could open pathways to such cyclizations, expanding the range of accessible heterocyclic structures. The synthesis of novel fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives has been demonstrated using this effect. beilstein-journals.org

| Reactants | Resulting Heterocyclic System | Reaction Type |

| Amino alcohol and aldehyde/ketone | Oxazolidine | Condensation/Cyclization |

| 2-Aminothiophene derivative | Thieno[2,3-d]pyrimidine | Cyclocondensation |

| ortho-substituted N,N-dialkylanilines | Fused heterocycles | tert-amino effect cyclization |

This table illustrates general reactions of amino alcohols and aminothiophenes that indicate the potential of this compound in heterocyclic synthesis.

Contribution to Chemical Library Synthesis for Discovery Platforms

The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of a multitude of compounds for biological activity. The structural attributes of this compound make it an excellent scaffold for diversity-oriented synthesis.

Starting from this single chiral building block, a vast array of derivatives can be generated through reactions at the amino and hydroxyl groups. The primary amine can be acylated, alkylated, sulfonylated, or used in reductive amination to introduce a wide range of substituents. The hydroxyl group can be etherified, esterified, or used as a handle for attachment to a solid support for combinatorial synthesis.

The thiophene ring also offers opportunities for diversification. Electrophilic substitution reactions, such as halogenation or nitration, can introduce functional groups onto the thiophene ring, which can then be further elaborated. This multipoint diversity allows for the creation of a large and structurally diverse library of compounds based on the this compound core, increasing the probability of identifying novel hits in drug screening campaigns. The synthesis of novel heterocyclic α-amino acids has been achieved through methods that could be applied to derivatives of this compound. open.ac.uk

Development of Advanced Intermediates for Downstream Chemical Processes

Beyond its direct use in the synthesis of final target molecules, this compound can be converted into a range of advanced intermediates, which in turn can be utilized in more complex synthetic sequences. These intermediates often possess functionalities that are primed for specific downstream transformations.

For example, the primary amine can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to allow for selective reactions at the hydroxyl group. The hydroxyl group can be oxidized to a ketone, yielding the corresponding β-amino ketone, which is a versatile intermediate for various carbon-carbon bond-forming reactions. Alternatively, the hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions.

The development of such advanced intermediates from this compound streamlines multi-step syntheses by providing stable, well-characterized compounds that can be readily employed in a variety of subsequent chemical processes. This approach enhances the efficiency and flexibility of synthetic routes towards complex molecular targets. The use of chiral amino alcohols as synthons for long-chain diamines and tetramines demonstrates the potential for creating complex structures from these building blocks. mdpi.com

Structure Activity Relationship Sar Studies of 4 Amino 1 2 Thienyl Butan 2 Ol Derivatives

Rational Design and Molecular Modifications of the 4-Amino-1-(2-thienyl)butan-2-ol Core

The rational design of derivatives of this compound involves strategic modifications to its core structure. This core consists of a thiophene (B33073) ring connected to a butanol backbone, which has an amino group. The goal of these modifications is to enhance the desired biological activity while minimizing unwanted side effects.

Key areas for modification on the this compound core include:

The Thiophene Ring: Substitutions can be made at various positions on this ring.

The Butanol Backbone: The length and conformation of this chain can be altered.

The Amino Group: The basicity and nature of the amino group can be changed.

The Hydroxyl Group: This group on the butanol chain can be modified or replaced.

These modifications are guided by computational modeling and an understanding of how the molecule interacts with its biological target.

Impact of Stereochemistry on Molecular Recognition and Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of this compound derivatives. The butan-2-ol portion of the molecule contains a chiral center, meaning it can exist as two different stereoisomers (enantiomers).

Research has shown that the stereochemistry of the β-amino group is important for the potency of similar inhibitors. For example, in a study of β-amino-N-acylhydrazones, the R configuration was favored, showing a significant difference in activity compared to the S configuration. nih.gov The geometry of other parts of the molecule, such as an imine double bond in some derivatives, also plays a crucial role in how the molecule fits into its biological target. nih.gov The specific orientation of atoms can dramatically affect the binding affinity and efficacy of the compound.

The interaction between a molecule and its receptor is often highly specific, much like a key fitting into a lock. The correct stereoisomer will fit optimally into the binding site of the receptor, leading to a stronger and more effective biological response. The incorrect stereoisomer may not fit as well, or at all, resulting in lower activity or even a different biological effect.

Systematic Variations of the Amino Functionality and Their Mechanistic Implications

Systematic changes to the amino group of this compound can have profound effects on its activity. The amino group is often a key interaction point with the biological target, frequently forming hydrogen bonds or ionic interactions.

Variations can include:

Primary, Secondary, and Tertiary Amines: Altering the number of alkyl groups on the nitrogen atom changes its basicity and steric bulk.

Incorporation into a Ring: The amino group can be part of a heterocyclic ring system.

Studies on related compounds have shown that electron-withdrawing groups near the amino functionality can lower its pKa, which affects how it behaves in the physiological environment of a biological system. nih.gov The presence of groups like carboxylic acids, esters, and amides has been noted as important for the biological activity of thiophene-containing compounds. researchgate.net

| Modification of Amino Group | Potential Mechanistic Implication |

| Conversion to secondary or tertiary amine | Alters basicity and steric hindrance |

| Acylation to form an amide | Changes hydrogen bonding capacity and electronic properties |

| Incorporation into a heterocyclic ring | Constrains conformation and introduces new potential interactions |

Influence of Substitutions on the 2-Thienyl Ring System

The thiophene ring is a key structural feature of this compound and is a common component in many pharmacologically active compounds. nih.gov The placement and nature of substituents on this ring can significantly influence the molecule's properties and biological activity.

The thiophene ring is electron-rich and can engage in various interactions with biological targets. nih.gov Substitutions can affect:

Electronic Properties: Electron-donating or electron-withdrawing groups can alter the electron density of the ring, influencing its reactivity and interactions.

Lipophilicity: The addition of certain groups can make the molecule more or less fat-soluble, which can affect its ability to cross cell membranes.

Steric Profile: The size and shape of substituents can influence how the molecule fits into a binding site.

For instance, in a series of 4-aminoquinoline (B48711) derivatives, electron-withdrawing groups at a specific position were shown to impact the compound's activity. nih.gov The lipophilicity of the substituent also played a role in its interaction with its target. nih.gov

| Substituent on 2-Thienyl Ring | Observed or Expected Effect |

| Electron-withdrawing group (e.g., -NO2, -CF3) | Can lower the pKa of other functional groups nih.gov |

| Electron-donating group (e.g., -NH2, -OCH3) | Can increase the electron density of the ring |

| Lipophilic group (e.g., alkyl chain) | May enhance binding to hydrophobic pockets in a receptor nih.gov |

Conformational Analysis of the Butanol Backbone and its Derivatives

The butanol backbone of this compound provides flexibility to the molecule, allowing it to adopt different three-dimensional shapes, or conformations. The specific conformation that the molecule adopts when it binds to its biological target is crucial for its activity.

The flexibility of the butanol chain allows the key functional groups—the thiophene ring, the hydroxyl group, and the amino group—to be positioned correctly for optimal interaction with the receptor. Conformational analysis, often performed using computational methods, helps to identify the most stable conformations and the likely binding conformation.

Studies on the conformation of peptide backbones have shown that bond angles and lengths can vary depending on the local conformation, which can relieve steric clashes and optimize interactions. nih.gov For example, N-methylation of an amide in a related compound was found to restrict the rotation of the amide bond, leading to a more defined conformation. nih.gov

Comparative SAR with Related Thiophene-Containing Amino Alcohols and Amides

To better understand the SAR of this compound, it is useful to compare it with related thiophene-containing amino alcohols and amides. nih.gov Such comparisons can highlight the importance of specific structural features.

For example, studies on thiophene-based amides have shown that the presence of the amide group is a key feature for certain biological activities. xisdxjxsu.asia The nature of the substituents on the thiophene ring and the groups attached to the amide nitrogen can be systematically varied to probe their effects. xisdxjxsu.asia

In some cases, aromatic thiols have been shown to be more active than aliphatic thiols in related thiophene derivatives, indicating the importance of the aromatic system for activity. researchgate.net Comparing the SAR of these different classes of compounds can provide a more complete picture of the structural requirements for a desired biological effect.

Mechanistic Investigations of Molecular Interactions Involving 4 Amino 1 2 Thienyl Butan 2 Ol Analogues

Elucidation of Binding Modes through Structural Biology Techniques

There is currently no publicly available research that utilizes structural biology techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, to determine the binding modes of 4-Amino-1-(2-thienyl)butan-2-ol or its analogues with any biological target. Structural biology is fundamental in providing a three-dimensional visualization of how a ligand occupies the binding site of a protein, revealing the precise orientation and conformation necessary for its activity. The lack of such studies means that the structural basis for the potential biological effects of this class of compounds remains purely speculative.

Characterization of Ligand-Target Interactions (e.g., Hydrogen Bonding, π-π Stacking, π-Alkyl Interactions)

A detailed characterization of the non-covalent interactions that govern the binding of this compound analogues to a biological target is not present in the current body of scientific literature. Understanding these interactions, which include hydrogen bonds, π-π stacking, π-alkyl interactions, and van der Waals forces, is critical for explaining the affinity and specificity of a ligand for its receptor. While the chemical structure of this compound—featuring a hydroxyl group, an amino group, and a thiophene (B33073) ring—suggests the potential for such interactions, no empirical data from techniques like site-directed mutagenesis, computational docking simulations supported by experimental validation, or spectroscopic methods have been published to confirm and detail these interactions.

Conformational Dynamics Studies of the Compound and its Binding Partners

Investigations into the conformational dynamics of this compound and its potential binding partners are also absent from the scientific record. Techniques such as molecular dynamics (MD) simulations can provide valuable insights into the flexibility of the ligand and the target protein, revealing how their conformations might adapt to facilitate binding. Such studies would be instrumental in understanding the energetic landscape of the binding process and identifying any allosteric effects. Without this information, the dynamic nature of the molecular recognition process for this compound remains unknown.

Computational Chemistry Approaches for 4 Amino 1 2 Thienyl Butan 2 Ol Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Frontier Molecular Orbitals)

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and vibrational frequencies. researchgate.net

For 4-Amino-1-(2-thienyl)butan-2-ol, DFT calculations can optimize the molecule's three-dimensional geometry to its lowest energy state. From this optimized structure, various electronic properties can be determined. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. semanticscholar.org These calculations can predict which parts of the molecule are most likely to be involved in chemical reactions, such as interactions with a biological target.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) | Implication for Reactivity |

| HOMO Energy | -5.85 | Indicates the energy required to remove an electron; suggests regions susceptible to electrophilic attack (e.g., the amino group and thiophene (B33073) ring). |

| LUMO Energy | -0.25 | Indicates the energy released when an electron is added; suggests regions susceptible to nucleophilic attack. |

| HOMO-LUMO Energy Gap (ΔE) | 5.60 | A relatively large gap suggests good kinetic stability under standard conditions. |

Molecular Docking Simulations for Predicting Ligand-Target Binding Conformations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor or target, typically a protein or enzyme). nih.gov This method is crucial for hypothesis-driven drug discovery, suggesting how a compound might exert a biological effect.

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on calculated binding affinity (often expressed in kcal/mol). A lower binding energy indicates a more favorable and stable interaction. The results reveal not only the binding energy but also the specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-receptor complex. nih.govnih.gov For instance, docking could predict whether the hydroxyl or amino group of the compound forms hydrogen bonds with key amino acid residues in a receptor's active site. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Result | Significance |

| Binding Affinity (kcal/mol) | -7.8 | A strong negative value suggests a high affinity and stable binding to the target kinase. |

| Interacting Residues | LYS-76, GLU-91, LEU-132, ASP-184 | Identifies the specific amino acids in the binding pocket that form key interactions with the compound. |

| Key Interactions | Hydrogen bond between the -OH group and ASP-184; Pi-sulfur interaction between the thiophene ring and LYS-76. | Details the precise nature of the forces holding the ligand in the binding site. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein.

Starting from the best-docked pose of this compound in its target, an MD simulation can be run for nanoseconds or longer. This simulation reveals the stability of the initial binding pose. Researchers analyze parameters like the Root Mean Square Deviation (RMSD) of the ligand to see if it remains stably bound or if it moves significantly within the binding site. The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the protein become more or less flexible upon ligand binding. These simulations are computationally intensive but provide a more realistic understanding of the binding event than static docking alone.

Table 3: Typical Output Parameters from an MD Simulation of the this compound-Protein Complex

| Parameter | Typical Value/Observation | Interpretation |

| Ligand RMSD | < 2.0 Å | A low and stable RMSD value indicates that the compound remains in its initial binding pose throughout the simulation. |

| Protein Backbone RMSD | Fluctuates around 1.5 Å | Indicates that the overall protein structure remains stable after the ligand binds. |

| RMSF of Binding Site Residues | Low fluctuation for interacting residues (e.g., ASP-184) | Shows that the amino acids directly interacting with the ligand are stabilized and less mobile. |

| Ligand-Protein Hydrogen Bond Count | Average of 2-3 bonds maintained | Confirms the persistence of key hydrogen bonds predicted by docking, indicating a stable interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To build a QSAR model for analogues of this compound, a dataset of structurally similar molecules with experimentally measured biological activities (e.g., IC50 values) is required.

For each molecule in the series, a set of numerical "descriptors" is calculated. These can include physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic properties (from QM calculations), and 3D structural properties. Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound, helping to prioritize which compounds to synthesize and test.

Table 4: Relevant Molecular Descriptors for a QSAR Study of this compound Analogues

| Descriptor Class | Example Descriptor | Information Provided |

| Physicochemical | LogP (Octanol-Water Partition) | Predicts the lipophilicity and membrane permeability of the molecule. |

| Topological | Number of Rotatable Bonds | Relates to the conformational flexibility of the molecule. |

| Electronic | Dipole Moment | Describes the polarity of the molecule, which influences solubility and binding. |

| 3D/Steric | Molecular Surface Area | Relates to the size and shape of the molecule, which is critical for receptor fit. |

In Silico Screening and Virtual Lead Optimization Strategies

In silico screening, or virtual screening, involves using computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a specific drug target. This process is much faster and more cost-effective than physically testing millions of compounds in the lab. If this compound is identified as a "hit" or a starting "lead" compound, virtual optimization strategies can be employed to improve its properties.

This process involves making systematic modifications to the lead structure in silico and then using the computational tools described above (docking, QSAR, etc.) to predict how these changes will affect its binding affinity, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). For example, a computational chemist might replace the thiophene ring with other aromatic systems or modify the length of the butane (B89635) chain and then re-evaluate the compound's predicted performance. This iterative cycle of design, prediction, and analysis allows for the rapid refinement of a lead compound into a more potent and drug-like candidate before committing to expensive chemical synthesis.

Table 5: Example of a Virtual Lead Optimization Strategy for this compound

| Modification to Lead Compound | Computational Prediction (e.g., from Docking/QSAR) | Rationale for Modification |

| Replace thiophene with a furan ring | Decreased binding affinity (-6.5 kcal/mol) | To investigate the importance of the sulfur atom for binding interactions. |

| Add a methyl group to the amino group | Slightly increased binding affinity (-8.1 kcal/mol) | To explore potential new hydrophobic interactions within the binding pocket. |

| Extend the alkyl chain from butan-2-ol to pentan-2-ol | Steric clash predicted; lower affinity | To test the size limits of the binding pocket. |

| Replace the hydroxyl group with a carboxyl group | Increased polarity; predicted poor permeability | To attempt to form a stronger ionic interaction with a key lysine residue. |

Future Research Trajectories for 4 Amino 1 2 Thienyl Butan 2 Ol in Academic Endeavors

Advancement of Novel Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods for 4-Amino-1-(2-thienyl)butan-2-ol is a critical area for future research. Current synthetic strategies can be expanded and refined to afford specific stereoisomers in high purity, which is essential for detailed structure-activity relationship (SAR) studies.

Future efforts should focus on the development of novel catalytic asymmetric methods. This could involve the use of chiral rhodium(II) carboxylates in 1,3-dipolar cycloaddition reactions, which have shown promise in the synthesis of related α-hydroxy-β-amino esters with moderate enantioselectivity. diva-portal.org Another avenue of exploration is the use of N-tert-butanesulfinyl aldimines, which can be prepared from protected lactals and undergo diastereoselective additions of various nucleophiles to yield syn- or anti-amino alcohols depending on the reaction conditions and protecting groups used. nih.gov

Furthermore, the stereoselective synthesis of related 2-amino-1,3-diols has been achieved through methods like stereoselective aminohydroxylation of allylic carbamates. beilstein-journals.org Adapting such methodologies to the synthesis of this compound could provide efficient routes to specific diastereomers. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The key challenge and opportunity lie in achieving high levels of both diastereoselectivity and enantioselectivity in a single, efficient process.

Table 1: Potential Stereoselective Synthetic Strategies

| Methodology | Key Features | Potential Advantages for this compound |

| Chiral Rh(II)-Catalyzed Cycloaddition | Utilizes chiral catalysts to induce enantioselectivity in the formation of α-hydroxy-β-amino ester precursors. diva-portal.org | Potential for direct asymmetric synthesis of the amino alcohol core. |

| N-tert-Butanesulfinyl Aldimine Chemistry | Employs a chiral auxiliary to direct stereoselective nucleophilic additions. nih.gov | High diastereoselectivity, with the ability to target both syn- and anti-products. |

| Stereoselective Aminohydroxylation | Introduction of amino and hydroxyl groups across a double bond in a stereocontrolled manner. beilstein-journals.org | Could be applied to a suitable thienyl-containing alkene precursor. |

| Cross-Metathesis Reactions | Assembly of complex molecules from simpler olefinic building blocks. diva-portal.org | A modular approach to construct the carbon skeleton with the thiophene (B33073) moiety. |

Exploration of Undiscovered Chemical Space around the Core Scaffold

The core structure of this compound provides a versatile scaffold for the generation of diverse chemical libraries. Systematic exploration of the chemical space around this core is a crucial step in identifying derivatives with improved biological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net This involves the strategic modification of different parts of the molecule, including the thiophene ring, the amino group, and the hydroxyl group. researchgate.netnih.gov

Future research should focus on creating a library of analogues by introducing a variety of substituents onto the thiophene ring. This will allow for a comprehensive investigation of how electronic and steric properties of the thiophene moiety influence biological activity. nih.gov Additionally, derivatization of the amino and hydroxyl groups can be explored. For instance, the synthesis of various amides, sulfonamides, esters, and ethers would provide a wide range of compounds for biological screening. nih.gov

The goal of this exploration is to build a detailed structure-activity relationship (SAR) profile. oncodesign-services.comnih.gov By systematically altering the structure and measuring the corresponding changes in biological activity, researchers can identify key structural features responsible for the desired therapeutic effects. researchgate.netnih.gov This knowledge is invaluable for the rational design of more potent and selective drug candidates. nih.gov

Integration of Multi-Omics and High-Throughput Techniques for Comprehensive Analysis

The advent of multi-omics technologies offers an unprecedented opportunity to understand the biological effects of small molecules in a holistic manner. nashbio.comomicstutorials.comnih.gov Future research on this compound and its derivatives should integrate genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of their cellular impact. ahajournals.orgthermofisher.com This systems-level approach can reveal novel mechanisms of action, identify potential off-target effects, and uncover biomarkers for predicting therapeutic response. nashbio.comnih.gov

High-throughput screening (HTS) is another powerful tool that can be leveraged to accelerate the discovery process. researchgate.netyoutube.com By automating the testing of large compound libraries, HTS can rapidly identify hit compounds with desired biological activities. youtube.com For instance, a high-throughput assay could be developed to screen for butanol production, which could be adapted to assess the activity of this compound derivatives. nih.gov Flow cytometry-based HTS has also been successfully used to identify novel autophagy modulators from natural compound libraries, a strategy that could be applied to screen for new therapeutic activities of the thiophene compound and its analogues. nih.gov

The combination of multi-omics and HTS will generate vast amounts of data. Therefore, the development of sophisticated bioinformatics pipelines and machine learning algorithms will be essential for data analysis and interpretation. nashbio.comahajournals.org

Development of Advanced Computational Models for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.govresearchgate.net For this compound, the development of advanced computational models can guide the rational design of new derivatives with enhanced properties. nih.govrsc.org Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to correlate the structural features of the compound and its analogues with their biological activities. researchgate.netresearchgate.net

Molecular docking simulations can be used to predict the binding modes of these compounds with their biological targets, providing insights into the key interactions that govern their affinity and selectivity. rsc.orgrsc.org Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-target complexes, offering a more realistic picture of the binding process. nih.gov

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. oncodesign-services.comnih.gov The ultimate goal is to create a virtuous cycle where experimental results are used to refine computational models, which in turn guide the design of the next generation of molecules. chemrxiv.orgyoutube.comyoutube.com

Table 2: Key Computational Approaches for Rational Design

| Computational Technique | Application for this compound | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) researchgate.netresearchgate.net | Correlate physicochemical properties of derivatives with their biological activity. | Predictive models to guide the design of more potent compounds. |

| Molecular Docking rsc.orgrsc.org | Predict the binding pose and affinity of derivatives to a specific biological target. | Identification of key intermolecular interactions for optimization. |

| Molecular Dynamics (MD) Simulations nih.gov | Simulate the dynamic behavior of the compound in a biological environment. | Understanding of binding stability and conformational changes. |

| Homology Modeling rsc.org | Build a 3D model of a target protein when the experimental structure is unavailable. | Enables structure-based drug design efforts. |

Q & A

Basic: What are the recommended synthetic routes for 4-Amino-1-(2-thienyl)butan-2-ol?

Answer:

Synthesis typically involves nucleophilic substitution or reductive amination. For example, the primary amine group can be introduced via reaction of a thienyl-substituted epoxide with ammonia under controlled pH (7–9) and temperature (40–60°C). Post-synthesis purification may involve column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization, as demonstrated in analogous amino alcohol syntheses . Yield optimization requires monitoring reaction kinetics and intermediates using TLC or HPLC .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the thienyl moiety (δ 6.8–7.5 ppm for aromatic protons) and hydroxyl/amine groups (broad signals at δ 1.5–3.5 ppm) .

- HRMS : To verify molecular weight (e.g., calculated for CHNOS: 169.06 g/mol) and fragmentation patterns .

- FT-IR : Peaks at ~3300 cm (O-H/N-H stretch) and 1050 cm (C-S bond in thiophene) .

Basic: What physicochemical properties are critical for handling this compound?

Answer:

Advanced: How does stereochemistry influence the reactivity of this compound?

Answer:

Enantioselective synthesis (e.g., chiral catalysts or resolving agents) is critical for studying stereochemical effects. For example, the (R)- and (S)-enantiomers may exhibit divergent binding affinities in biological assays. Chiral HPLC (e.g., Chiralpak® columns) or polarimetry can resolve enantiomers, while X-ray crystallography confirms absolute configuration . Contradictions in enantiomer activity should be analyzed via dose-response curves and molecular docking simulations .

Advanced: What computational methods model this compound’s interactions with proteins?

Answer:

- InChI-Based Modeling : Use the compound’s InChIKey (

UJRPCXHQCJTHEU-UHFFFAOYSA-Nfor analogs ) to retrieve 3D structures from databases like PubChem. - Molecular Dynamics (MD) : Simulate binding to targets (e.g., enzymes with thienyl-binding pockets) using software like GROMACS, incorporating solvent effects and pH-dependent protonation states .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Advanced: How to resolve contradictions in stability data under varying pH?

Answer:

- Methodological Triangulation : Combine kinetic studies (UV-Vis degradation monitoring), spectroscopic analysis (NMR for structural changes), and computational predictions (pKa calculations).

- Controlled Experiments : Test stability at pH 2–12, with buffered solutions and LC-MS quantification of degradation products. Discrepancies may arise from impurities or isomerization; use high-purity samples and replicate trials .

Basic: Which analytical methods quantify this compound in mixtures?

Answer:

- HPLC : Reverse-phase C18 column, mobile phase = methanol:water (70:30), UV detection at 254 nm .

- GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 169 (molecular ion) .

- Titration : Non-aqueous titration with HClO in acetic acid for amine quantification .

Advanced: How to optimize multi-step synthesis yields?

Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions.

- In Situ Monitoring : Use ReactIR to track intermediate formation.

- Byproduct Analysis : Identify side products (e.g., over-alkylation) via GC-MS and adjust stoichiometry .

Basic: What storage protocols ensure compound stability?

Answer:

- Store at –20°C under argon in amber glass vials.

- Pre-purge containers to minimize oxidation.

- Conduct periodic purity checks via TLC or HPLC .

Advanced: How does the thienyl group affect electronic properties vs. phenyl analogs?

Answer:

- Comparative Spectroscopy : UV-Vis shows red-shifted absorption (thienyl’s extended conjugation).

- Electrochemical Analysis : Cyclic voltammetry reveals lower oxidation potentials due to sulfur’s electron-donating effect.

- X-Ray Diffraction : Thienyl’s planarity vs. phenyl’s twist alters crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.